molecular formula C8H15NO2S B3388987 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 90205-29-1

2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3388987
CAS No.: 90205-29-1
M. Wt: 189.28 g/mol
InChI Key: IQZXMNKSVKVNMN-UHFFFAOYSA-N
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Description

2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound provided for Research Use Only. It is not intended for diagnostic or therapeutic applications. Thiazolidine carboxylic acid derivatives are of significant interest in organic and medicinal chemistry. This particular derivative, featuring diethyl substitutions at the 2-position, may be utilized as a building block or intermediate in the synthesis of more complex molecules. Its structure suggests potential application in the study of chiral synthesis and as a precursor in the development of compounds with biological activity. Researchers might employ it in the exploration of enzyme inhibition or as a scaffold in drug discovery projects. For research purposes only. Not for human use. We recommend consulting the relevant scientific literature and safety data sheets (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-3-8(4-2)9-6(5-12-8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZXMNKSVKVNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(CS1)C(=O)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272710
Record name 2,2-Diethyl-4-thiazolidinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90205-29-1
Record name 2,2-Diethyl-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90205-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Diethyl 1,3 Thiazolidine 4 Carboxylic Acid

Classical Condensation Approaches

The most fundamental and widely employed method for the synthesis of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid is the classical condensation reaction. This approach leverages the inherent reactivity of the functional groups in L-cysteine with a suitable carbonyl compound.

Reaction of L-Cysteine with Ketones and Aldehydes for Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring is achieved through the condensation reaction of L-cysteine with a carbonyl compound, in this case, a ketone, to yield a 2,2-disubstituted product. ekb.eg The reaction proceeds via a nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of the ketone, followed by an intramolecular cyclization involving the amino group, which forms a stable five-membered ring. researchgate.net This reaction is a cornerstone in the synthesis of a wide array of thiazolidine derivatives. ekb.egsemanticscholar.orgnih.gov

The general mechanism involves the formation of a hemithioacetal intermediate, which then undergoes dehydration to form a Schiff base (or an iminium ion). The subsequent intramolecular cyclization by the amino group leads to the final thiazolidine ring structure. This reaction can be performed with various aldehydes and ketones to produce a diverse range of 2-substituted and 2,2-disubstituted thiazolidine-4-carboxylic acids. ekb.egnih.gov For the synthesis of this compound, the ketone of choice is 3-pentanone (B124093) (diethyl ketone).

Optimization of Reaction Conditions for Diethyl Substitution

Achieving a high yield of this compound necessitates the optimization of several reaction parameters. While specific conditions for the diethyl derivative are not extensively detailed in the available literature, general conditions for the synthesis of 2,2-disubstituted thiazolidines can be inferred. For instance, the reaction of L-cysteine with ketones is often carried out by refluxing the mixture. rsc.org

In a typical procedure for a 2,2-dialkyl-substituted thiazolidine, L-cysteine is suspended in the corresponding ketone and heated to reflux for several hours. rsc.org The resulting product can then be isolated by filtration. Further purification might involve recrystallization. The reaction can also be conducted in an aqueous solution, with the pH maintained in the range of 6 to 10 and a temperature between 15 to 60°C. google.com The concentration of the ketone can also influence the reaction, with concentrations between 2% and 40% being reported. google.com

Table 1: General Reaction Conditions for the Synthesis of 2,2-Disubstituted Thiazolidine-4-carboxylic Acids

Parameter Condition Source
Reactants L-Cysteine, Ketone rsc.org
Solvent Ketone (neat) or Water rsc.orggoogle.com
Temperature Reflux or 15-60°C rsc.orggoogle.com
pH 6-10 (in aqueous media) google.com

| Reaction Time | Several hours | rsc.org |

Stereoselective Synthesis and Diastereomeric Control

The synthesis of this compound from L-cysteine, which is a chiral molecule, introduces a new stereocenter at the C2 position of the thiazolidine ring. This results in the potential for the formation of diastereomers.

Investigation of C(2) Epimerization and Diastereomer Ratios in Thiazolidine-4-carboxylic Acids

The condensation of L-cysteine with unsymmetrical ketones or aldehydes leads to the formation of a new chiral center at the C2 position. This results in a mixture of diastereomers, typically the (2R,4R) and (2S,4R) isomers. ekb.eg In the case of symmetrical ketones like 3-pentanone, the substituents at C2 are identical (two ethyl groups), meaning a new stereocenter is not formed if the starting material is achiral. However, starting with the chiral L-cysteine, the formation of the thiazolidine ring can still be influenced by the existing stereochemistry at C4.

Studies on the reaction of L-cysteine with 2-butanone, a structurally similar ketone, have shown that the product is obtained as an equimolar mixture of both epimers at the C2 position. rsc.org This suggests that the reaction may not be highly diastereoselective, and a similar outcome could be expected for the reaction with 3-pentanone. The epimerization at C2 can occur in solution through a ring-opening and recyclization mechanism, which proceeds via a Schiff base intermediate. researchgate.net This equilibrium between the ring and chain tautomers can lead to a mixture of diastereomers. researchgate.net

Influence of Solvent and Reaction Parameters on Stereoselectivity

The stereochemical outcome of the thiazolidine ring formation can be significantly influenced by the reaction conditions, particularly the solvent. nanobioletters.com Research on 2-aryl-substituted thiazolidine-4-carboxylic acids has demonstrated that the diastereomeric ratio is dependent on the solvent used for the reaction. For example, in one study, the use of DMSO as a solvent favored the formation of the trans isomer, while in CDCl3, the cis isomer was the major product. nanobioletters.com

Furthermore, the solvent used for NMR analysis can also affect the observed diastereomeric ratio, as epimerization can occur in the NMR tube. researchgate.net This highlights the dynamic nature of the stereochemistry at the C2 position. While specific studies on the influence of solvents and reaction parameters on the stereoselectivity of this compound synthesis are scarce, it is reasonable to assume that these factors would play a crucial role in determining the final diastereomeric composition.

Table 2: Factors Influencing Diastereoselectivity in Thiazolidine Synthesis

Influencing Factor Observation Source
Solvent Can favor the formation of either cis or trans isomers. nanobioletters.com
NMR Solvent Can lead to in-situ epimerization, altering the observed diastereomeric ratio. researchgate.net

| Reaction Time | Prolonged reaction times may allow for equilibration to the thermodynamically more stable isomer. | researchgate.net |

Advanced Synthetic Strategies

While classical condensation remains the primary method for synthesizing this compound, the field of organic synthesis is continually evolving. Advanced strategies often focus on improving efficiency, selectivity, and environmental friendliness. For thiazolidine synthesis in general, some modern approaches include the use of microwave assistance and green chemistry principles. However, specific applications of these advanced strategies to the synthesis of this compound are not well-documented. Future research may explore one-pot, multi-component reactions or the use of novel catalysts to improve the synthesis of this specific compound. nih.govekb.eg

Catalytic Approaches in Thiazolidine Ring Formation, such as DABCO-Catalyzed Systems

The formation of the thiazolidine ring is a critical step that can be facilitated by various catalysts. Base catalysts are particularly effective in promoting the condensation reaction. Among these, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been established as an efficient organocatalyst for the synthesis of related thiazolidine structures, such as 1,3-thiazolidine-2-thiones. nih.govacs.orgacs.org

Research into DABCO-catalyzed systems demonstrates that it can offer significant advantages, including mild reaction conditions, low catalyst loading, and high yields, often without the need for a solvent. nih.govacs.org In a representative system for a related synthesis, DABCO was shown to be superior to other bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to complete conversion of the starting materials in a shorter time and suppressing the formation of byproducts. nih.govacs.org The catalytic cycle typically involves DABCO activating the substrates and facilitating the intramolecular cyclization required to form the heterocyclic ring. While direct studies on the DABCO-catalyzed synthesis of this compound are not prevalent, the principles derived from the synthesis of analogous structures are highly applicable.

Table 1: Comparison of Catalysts in a Model Thiazolidine Synthesis

Catalyst Catalyst Loading (mol %) Time (h) Yield (%) Notes
DBU 30 6 90 Byproduct formation observed. nih.govacs.org
DABCO 30 2 >95 Complete conversion, no byproduct. nih.govacs.org
None - 24 <5 Reaction proceeds very slowly.

This interactive table summarizes data from a model system for thiazolidine synthesis, highlighting the efficiency of DABCO.

One-Pot Synthetic Procedures for Derivatization

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a highly efficient strategy for generating derivatives of thiazolidine-4-carboxylic acids. These procedures are valued for reducing reaction time, minimizing waste, and simplifying purification processes. ekb.egresearchgate.net

Multi-component reactions are a hallmark of this approach. For instance, the synthesis of various thiazolidin-4-one derivatives can be achieved in a one-pot, three-component reaction involving an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid. ekb.egtandfonline.com This strategy can be adapted for the derivatization of pre-formed this compound. For example, the carboxylic acid group or the secondary amine within the ring can be targeted for modification in a sequential, one-pot process. A common derivatization involves the N-acylation of the ring nitrogen, which can then be followed by further reactions. nanobioletters.com

Table 2: Components for a General One-Pot Thiazolidin-4-one Synthesis

Component 1 Component 2 Component 3 Catalyst/Solvent Product Type
Amine Aldehyde Mercaptoacetic Acid Toluene (reflux) 2,3-disubstituted-thiazolidin-4-one tandfonline.com
Sulfadiazine Benzaldehyde Mercaptoacetic Acid Acetic Acid / DMF Thiazolidin-4-one with sulfonamide moiety ekb.eg
Aromatic Amine Aromatic Aldehyde Thioglycolic Acid Bi(SCH2COOH)3 (catalyst) 3-Aryl-2-aryl-thiazolidin-4-one researchgate.net

This interactive table outlines typical components used in one-pot, multi-component reactions to generate diverse thiazolidine derivatives.

Formation of Pseudoproline Analogs Utilizing Thiazolidine-4-carboxylic Acid

Thiazolidine-4-carboxylic acid and its 2,2-disubstituted derivatives are structurally similar to the amino acid proline and are considered proline analogs. science.govnih.gov This structural mimicry is exploited in peptide chemistry, where these compounds are used to create "pseudoproline" dipeptides. The incorporation of a thiazolidine ring in place of proline can significantly influence the conformation of a peptide chain.

The thiazolidine ring of a pseudoproline derivative favors a cis-amide bond with the preceding amino acid residue, a conformation that can be difficult to achieve otherwise. researchgate.net This conformational control is a powerful tool in peptide design and synthesis, used to prevent aggregation during solid-phase peptide synthesis and to create specific secondary structures like β-turns. mdpi.com The synthesis of these pseudoproline analogs involves coupling the N-protected this compound to an amino acid or peptide chain using standard peptide coupling reagents. researchgate.net The diethyl groups at the C2 position provide steric bulk, which can further influence the local peptide structure.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) for Structural Elucidation

Proton and Carbon-13 NMR are primary techniques used to confirm the identity and structure of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid. In the synthesis of related 2,2-disubstituted thiazolidine-4-carboxylic acids, ¹H-NMR and ¹³C-NMR spectra are used to verify the successful formation of the thiazolidine (B150603) ring and the incorporation of the specific substituents at the C2 position.

For this compound, the ¹H-NMR spectrum is expected to show characteristic signals for the protons on the thiazolidine ring and the two ethyl groups. The proton at the C4 position (α-carbon to the carboxyl group) would appear as a doublet of doublets, while the protons on the C5 carbon would present as two distinct signals due to their diastereotopic nature. The ethyl groups would show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

Similarly, the ¹³C-NMR spectrum would provide definitive evidence of the carbon skeleton. Key signals would include the quaternary carbon at C2, the carbons of the thiazolidine ring at C4 and C5, the carboxylic acid carbon, and the distinct signals for the methylene and methyl carbons of the two ethyl groups. While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on analogous structures.

Table 1: Expected NMR Spectroscopic Data for this compound

Assignment ¹H-NMR Expected δ (ppm) ¹³C-NMR Expected δ (ppm)
-COOH 10-12 170-175
H-4 ~4.9 ~61
H-5a, H-5b ~3.1-3.3 ~33-35
C-2 - ~70-75
-CH₂- (ethyl) ~1.8-2.0 (quartet) ~30-32
-CH₃ (ethyl) ~0.9-1.1 (triplet) ~8-10

Note: This table represents expected values based on general principles and data for analogous compounds. Actual experimental values may vary.

Application of Two-Dimensional NMR for Conformational Analysis

While one-dimensional NMR confirms the chemical structure, two-dimensional (2D) NMR techniques are employed to investigate the spatial arrangement and conformation of the molecule. For complex heterocyclic systems like thiazolidine derivatives, 2D-NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining the relative stereochemistry and preferred conformation of the ring.

In the context of substituted thiazolidin-4-ones, 2D-NOESY has been used to confirm spatial relationships between protons, which helps in assigning the molecule's conformation (e.g., exo vs. endo). For this compound, a NOESY experiment would reveal through-space interactions between the protons of the ethyl groups and the protons on the thiazolidine ring (H-4 and H-5), providing insight into the puckering of the five-membered ring and the orientation of its substituents. Such analysis is critical for understanding the molecule's three-dimensional structure, which can influence its biological activity.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as for the quantification and purity assessment of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental formula of a newly synthesized compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₇NO₂S), HRMS would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass, providing definitive proof of its chemical formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like carboxylic acids without causing significant fragmentation. In the analysis of this compound, ESI-MS would typically be used to detect the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. The resulting mass-to-charge ratio provides a rapid and accurate determination of the compound's molecular weight. This technique is frequently coupled with liquid chromatography for online analysis.

Table 2: Calculated Mass Spectrometric Data for this compound

Formula Theoretical Exact Mass (HRMS) Expected ESI-MS Ion [M+H]⁺
C₉H₁₇NO₂S 203.09799 u 204.1052 m/z

Note: These are calculated theoretical values.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Analysis in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. This hyphenated technique is the gold standard for assessing the purity of a compound and for detecting and quantifying it in complex biological or chemical mixtures. nih.govresearchgate.netnih.gov

In the context of this compound, an LC-MS/MS method would first involve developing an HPLC method to separate the target compound from any starting materials, byproducts, or impurities. The eluent from the HPLC column is then directed into the mass spectrometer. The parent ion corresponding to the compound is selected and fragmented to produce a characteristic pattern of daughter ions. This specific transition is highly selective and allows for accurate quantification and purity assessment, even at very low concentrations. umb.edu This method is routinely used in both synthetic chemistry to confirm the purity of final products and in analytical biochemistry to measure the concentration of metabolites in biological samples. nih.govresearchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2,2-disubstituted-1,3-thiazolidine-4-carboxylic acids, this technique provides invaluable insights into the absolute stereochemistry at the chiral centers and the preferred conformation of the five-membered thiazolidine ring.

While specific crystallographic data for this compound are not extensively detailed in publicly available literature, the analysis of closely related analogs offers a robust framework for understanding its likely structural features. Studies on compounds such as N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid and (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid have successfully used X-ray crystallography to establish their absolute configurations, such as (2R, 4R). osaka-u.ac.jpresearchgate.net

For this compound, which is synthesized from (R)-cysteine, the stereocenter at the C4 position is expected to retain the (R) configuration. The introduction of the two ethyl groups at the C2 position makes this carbon atom achiral.

Conformational studies on analogous thiazolidine rings reveal that they typically adopt a non-planar, puckered structure to minimize steric strain. osaka-u.ac.jp The most common conformation is an "envelope" shape, where one atom is out of the plane formed by the other four. osaka-u.ac.jp In the case of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, the carbon atom bonded to the carboxylic acid group (C4) acts as the "flap" of the envelope. osaka-u.ac.jp It is highly probable that this compound adopts a similar envelope conformation. Furthermore, X-ray diffraction studies are instrumental in examining intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. osaka-u.ac.jpmcmaster.ca

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Monitoring

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Key Functional Group Absorptions:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid moiety. libretexts.org

N-H Stretch (Secondary Amine): A moderate absorption is expected to appear around 3300-3100 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine within the thiazolidine ring. nanobioletters.com

C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the C-H stretching vibrations of the ethyl groups and the thiazolidine ring.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is characteristic of the carbonyl group (C=O) in the carboxylic acid, typically appearing in the range of 1750-1680 cm⁻¹. libretexts.orgekb.eg Its exact position can be influenced by hydrogen bonding.

The table below summarizes the expected IR absorption ranges for the primary functional groups in this compound, based on data from analogous compounds.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Secondary AmineN-H Stretch3300 - 3100Moderate
Alkyl (CH₂, CH₃)C-H Stretch2960 - 2850Medium to Strong
Carboxylic AcidC=O Stretch1750 - 1680Strong

Beyond simple identification, IR spectroscopy can also be employed for mechanistic monitoring. The synthesis of this compound involves the condensation reaction between L-cysteine and diethyl ketone. This reaction could be monitored in real-time by observing the disappearance of the characteristic C=O stretching band of the starting ketone (typically around 1715 cm⁻¹) and the concurrent appearance of the product's distinctive broad O-H and sharp C=O bands from the carboxylic acid group. This application allows researchers to track reaction progress and optimize conditions.

Computational and Theoretical Investigations of 2,2 Diethyl 1,3 Thiazolidine 4 Carboxylic Acid

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Correlation of Molecular Descriptors (e.g., logP, polarization, hydration energy) with Chemical Properties and Reactivity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. By calculating these descriptors for 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid and its analogs, it is possible to draw correlations with their chemical properties and reactivity. Key descriptors include the logarithm of the partition coefficient (logP), which indicates lipophilicity, as well as polarizability and hydration energy, which relate to a molecule's electronic distribution and interaction with aqueous environments.

While specific experimental data for this compound is not extensively available in the literature, computational methods can provide valuable estimates. The properties of related thiazolidine-4-carboxylic acid derivatives have been investigated, and these studies reveal important structure-property relationships. For instance, quantitative structure-activity relationship (QSAR) studies on various thiazolidine-4-carboxylic acid derivatives have shown that electrostatic and steric properties are primary determinants of their biological activity. researchgate.net

The lipophilicity, described by logP, is a crucial factor in determining a molecule's solubility and ability to cross biological membranes. For this compound, the two ethyl groups at the C2 position are expected to increase its lipophilicity compared to derivatives with smaller substituents. This, in turn, can influence its reactivity in different solvent systems and its interaction with biological targets.

Polarizability reflects the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for understanding non-covalent interactions, which are critical in many chemical and biological processes. The sulfur atom in the thiazolidine (B150603) ring contributes significantly to the molecule's polarizability.

Hydration energy, the energy released when a molecule is transferred from a vacuum to an aqueous solution, provides insight into its solubility in water. The carboxylic acid group in this compound is a key contributor to its hydrophilicity and, therefore, its hydration energy.

The following table presents computationally derived molecular descriptors for compounds structurally related to this compound, illustrating the impact of substitution at the C2 position on these properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
Thiazolidine-4-carboxylic acidC4H7NO2S133.17-1.1
2-Methylthiazolidine-4-carboxylic acidC5H9NO2S147.20-0.6
2-Ethyl-1,3-thiazolidine-4-carboxylic acidC6H11NO2S161.22-0.1
2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acidC6H11NO2S161.22-0.2

Data in this table is computationally generated and sourced from public chemical databases.

As the size of the alkyl substituent at the C2 position increases, the XLogP3 value generally increases, indicating greater lipophilicity. This trend suggests that this compound would have a higher logP value compared to the compounds listed, which would influence its solubility and partitioning behavior.

Development of Predictive Models for Structural Features

Predictive models, particularly QSAR models, are valuable tools in computational chemistry for establishing a mathematical relationship between the structural features of a series of compounds and their physicochemical properties or biological activity. researchgate.net For the class of thiazolidine-4-carboxylic acids, several QSAR studies have been conducted to predict various endpoints, including therapeutic activities and physicochemical properties like solubility. psu.edu

The general approach to developing a predictive model for structural features of compounds like this compound involves the following steps:

Data Set Selection: A series of structurally related thiazolidine-4-carboxylic acid derivatives with known experimental data for a particular property (e.g., solubility, binding affinity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to identify the descriptors that have the most significant correlation with the property of interest and to build a mathematical model.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For instance, a QSAR study on the solubility of thiazolidine-4-carboxylic acid derivatives utilized quantum chemical descriptors such as electrostatic potentials, local charges on atoms, and HOMO-LUMO energies. researchgate.net Such models can predict the solubility of new compounds, including this compound, based on their calculated descriptors.

Another study focused on developing 2D and 3D-QSAR models for thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors. researchgate.net The resulting models indicated that electrostatic and steric parameters had a predominant influence on the inhibitory activity. This suggests that for this compound, the size and electronic nature of the diethyl group at the C2 position would be critical features in predictive models of its biological activity.

These predictive models serve as a guide for the rational design of new derivatives with desired properties, allowing for the in silico screening of virtual compounds before undertaking their synthesis and experimental testing. researchgate.net

Mechanistic Studies of Chemical Reactivity and Transformations

Elucidation of Reaction Pathways Involving the Thiazolidine (B150603) Ring

The reactivity of 2,2-disubstituted-1,3-thiazolidine-4-carboxylic acids, including the 2,2-diethyl analogue, is centered on the chemistry of the thiazolidine ring. This heterocyclic system can undergo several key transformations, such as ring formation, cleavage, epimerization, and rearrangement. The primary pathway for the synthesis of these compounds is the condensation reaction between L-cysteine and a ketone, in this case, diethyl ketone (3-pentanone). mcmaster.canih.gov This reaction involves the nucleophilic addition of the amino group of cysteine to the carbonyl carbon of the ketone, followed by intramolecular cyclization involving the thiol group. nih.gov

Once formed, the thiazolidine ring can participate in various reactions. Ring cleavage is a noted fragmentation pathway for thiazolidine rings. mcmaster.ca Under certain conditions, epimerization at the C-2 position can occur. This process is understood to proceed through a ring-opening mechanism to form a transient Schiff's base intermediate, which then recyclizes. researchgate.net This reversibility highlights the dynamic nature of the thiazolidine system. researchgate.net Furthermore, studies on related 2,2-disubstituted thiazolidine derivatives have shown that they can undergo acid-catalyzed rearrangement to form fused oxathiane–γ-lactam bicyclic systems. rsc.org

A summary of key reaction pathways is presented below.

Reaction PathwayDescriptionRelevant Intermediates
Ring Formation Condensation of L-cysteine with a ketone (diethyl ketone) to form the thiazolidine ring. mcmaster.canih.govImine/Schiff's base, Carbinolamine. tandfonline.comlibretexts.org
Ring Cleavage Fragmentation of the thiazolidine ring back to its constituent precursors or other degradation products. mcmaster.caCysteine, Diethyl ketone. researchgate.net
Epimerization Inversion of stereochemistry at the C-2 position via a ring-opening and recyclization process. researchgate.netSchiff's base. researchgate.net
Rearrangement Acid-catalyzed transformation of the thiazolidine ring into a different heterocyclic system, such as a fused oxathiane–γ-lactam. rsc.orgCationic iminium species. rsc.org

Investigation of Intermediate Formation, including In Situ Imine Intermediates

The formation of the 1,3-thiazolidine ring from an amino acid like L-cysteine and a carbonyl compound is a well-established process that proceeds through key intermediates. The mechanism centrally involves the in situ formation of an imine (or Schiff base). researchgate.nettandfonline.com This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.org

The process begins with the nucleophilic attack of the primary amine of L-cysteine on the carbonyl carbon of the ketone. libretexts.orgmasterorganicchemistry.com This addition leads to the formation of a tetrahedral intermediate known as a carbinolamine or amino alcohol. libretexts.org This step is typically reversible. The carbinolamine is then dehydrated to form an iminium ion, which subsequently loses a proton to yield the imine intermediate. The formation of this C=N double bond is often catalyzed by mild acid, which converts the hydroxyl group of the carbinolamine into a better leaving group (water). libretexts.org

Following the formation of the imine, a rapid intramolecular nucleophilic addition occurs. The thiol (-SH) group of the cysteine moiety attacks the electrophilic carbon of the imine, leading to the formation of the five-membered thiazolidine ring. nih.gov This cyclization step is generally fast and effectively traps the imine intermediate. The entire sequence, from reactants to the final thiazolidine product, illustrates a cascade of fundamental organic reactions. nih.gov

Mechanistic StepIntermediate SpeciesDescription
1. Nucleophilic Addition CarbinolamineThe amino group of L-cysteine attacks the carbonyl carbon of the ketone. libretexts.org
2. Dehydration Iminium IonThe carbinolamine is protonated and loses a molecule of water. libretexts.org
3. Deprotonation In Situ Imine (Schiff Base)The iminium ion loses a proton to form the neutral C=N double bond. tandfonline.comlibretexts.org
4. Intramolecular Cyclization Thiazolidine RingThe nucleophilic sulfur atom attacks the imine carbon, forming the final heterocyclic ring. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity, such as Rate-Determining Steps

The reaction requires a delicate pH balance. At very low pH, the amine nucleophile is fully protonated and cannot initiate the attack on the carbonyl group. Conversely, at high pH, the acid-catalyzed dehydration of the carbinolamine intermediate becomes inefficient. libretexts.org Typically, the dehydration of the carbinolamine to the iminium ion is the rate-limiting step and is effectively catalyzed at a slightly acidic pH, often around 4.5. libretexts.org

Kinetic studies on related 2-substituted thiazolidine-4(R)-carboxylic acids provide insight into the ring's stability and reactivity. For instance, at physiological pH and temperature, the hydrogens on the C-2 substituent of 2(RS)-methylthiazolidine-4(R)-carboxylic acid were found to undergo deuterium (B1214612) exchange with a rate constant (k1) of 2.5 x 10⁻⁵ s⁻¹. nih.gov This exchange suggests a dynamic equilibrium involving the opening of the thiazolidine ring. nih.gov Studies on the hydrolysis of related structures like 3-methyl-1,3-thiazolidine-2,4-dione show that the reaction proceeds via two distinct base-catalyzed steps with different rates, indicating a multi-step kinetic profile for ring degradation. researchgate.net

Kinetic/Thermodynamic AspectInfluencing FactorsDescription
Rate-Determining Step pHThe acid-catalyzed dehydration of the carbinolamine intermediate is often the slowest step in the formation of the thiazolidine ring. libretexts.org
Reaction Equilibrium Solvent, pH, TemperatureThe formation of the thiazolidine ring is a reversible process. The position of the equilibrium is influenced by reaction conditions. researchgate.netnih.gov
Ring Opening Rate pH, TemperatureKinetic data from deuterium exchange studies on analogous compounds suggest that the thiazolidine ring can open non-enzymatically under physiological conditions. nih.gov

Degradation Pathways and Stability under Controlled Conditions, e.g., Thermal Degradation

The stability of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid is influenced by environmental factors such as temperature and pH. The inherent reversibility of its formation pathway also constitutes its primary degradation route. researchgate.net Under controlled conditions, the compound can degrade by reverting to its starting materials: L-cysteine and diethyl ketone. This instability is a key feature exploited when thiazolidine-4-carboxylic acids are used as prodrugs to deliver L-cysteine intracellularly. researchgate.netnih.gov

Studies on the thermal degradation of structurally similar compounds, such as 2-threityl-thiazolidine-4-carboxylic acid (TTCA), show that degradation is favored at higher temperatures and pH levels. nih.govresearchgate.net The thermal decomposition of TTCA leads to the formation of various downstream products, including α-dicarbonyl compounds, and contributes to browning in Maillard reaction models. nih.gov

ConditionEffect on StabilityDegradation Pathway
High Temperature Decreased stabilityPromotes thermal degradation and ring cleavage. nih.gov
High pH Decreased stabilityFavors the degradation of the thiazolidine ring. nih.gov
Aqueous Environment Potential for HydrolysisThe reversible nature of the formation reaction allows for hydrolysis back to L-cysteine and the corresponding ketone. researchgate.netnih.gov
Presence of Carbonyls Accelerated DegradationExternal carbonyl compounds (e.g., xylose) can react with released cysteine, shifting the equilibrium and promoting further degradation. nih.gov

Exploration of Molecular Interactions and Biochemical Pathways Mechanistic Focus

Investigation of Enzyme-Ligand Interactions through In Vitro Biochemical Assays

While direct in vitro enzyme assay data for 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid is not extensively documented, the broader class of 2-substituted and 2,2-disubstituted thiazolidine-4-carboxylic acids has been evaluated against various enzymes. These studies provide a framework for understanding how the thiazolidine (B150603) scaffold interacts with enzyme active sites.

Research has shown that the parent compound, thiazolidine-4(R)-carboxylic acid, is a competent substrate for rat liver mitochondrial proline oxidase, with a Michaelis constant (Km) of 1.1 x 10⁻⁴ M and a maximum velocity (Vmax) of 5.4 µmol min⁻¹ (mg of protein)⁻¹. nih.gov However, the introduction of substituents at the C-2 position, such as a methyl group, prevents it from acting as a substrate for this enzyme. nih.gov

Derivatives of thiazolidine-4-carboxylic acid have demonstrated significant inhibitory activity against other enzymes. For instance, (4R)-thiazolidine carboxylic acid and its 2-substituted analogues have been identified as active inhibitors of urease, an enzyme crucial for nitrogen metabolism in various organisms. researchgate.net Molecular docking studies suggest that the carboxylic terminal of the (4R)-isomer binds tightly to the bimetallic nickel center of the Bacillus pasteurii urease active site. researchgate.netresearchgate.net The introduction of steric bulk at the C-2 position can hinder this interaction, suggesting that the size and nature of substituents are critical determinants of inhibitory potency. researchgate.net

Furthermore, other thiazolidine derivatives have shown potential as inhibitors of enzymes involved in critical pathological processes. Thiazolidine-2,4-dione derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov In one study, a derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.079 µM against VEGFR-2. nih.gov Similarly, 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives have been evaluated as inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, with the most potent compound showing an IC₅₀ value of 16.5 µM. mdpi.com

These findings collectively indicate that the thiazolidine-4-carboxylic acid scaffold is a versatile platform for enzyme interaction, with substitutions at the C-2 position modulating both substrate suitability and inhibitory activity across different enzyme classes.

Thiazolidine Derivative ClassTarget EnzymeObserved Interaction/ActivityPotency (IC₅₀/Km)
Thiazolidine-4(R)-carboxylic acidProline OxidaseSubstrateKm = 0.11 mM nih.gov
(4R)-Thiazolidine carboxylic acid analoguesUrease (Bacillus pasteurii)InhibitionNot specified
Thiazolidine-2,4-dione derivativesVEGFR-2Inhibition0.079 µM (for lead compound) nih.gov
2-(phenyl)thiazolidine-4-carboxamide derivativesMushroom TyrosinaseInhibition16.5 µM (for lead compound) mdpi.com

Analysis of Receptor Binding Mechanisms (e.g., oxytocin (B344502) receptors)

The thiazolidine-4-carboxylic acid moiety has been successfully incorporated into peptide analogues to enhance their interaction with specific receptors. A prominent example is its use in modifying oxytocin, a peptide hormone that acts on the oxytocin receptor to regulate parturition and lactation. nih.govnih.gov

Synthetic analogues of oxytocin, where the proline residue at position 7 is replaced with L-thiazolidine-4-carboxylic acid, have been synthesized and pharmacologically evaluated. nih.gov The resulting compounds, [7-(thiazolidine-4-carboxylic acid)]-oxytocin and [1-beta-mercaptopropionic acid, 7-(thiazolidine-4-carboxylic acid)]-oxytocin, demonstrated significantly enhanced oxytocic and avian vasodepressor potencies compared to native oxytocin. nih.govresearchgate.net This heightened activity strongly indicates a more effective binding and/or activation of the oxytocin receptor.

The mechanism for this enhanced potency lies in the structural properties of the thiazolidine ring. When incorporated into a peptide chain, 2,2-disubstituted thiazolidine-4-carboxylic acids act as rigid proline mimetics or "pseudoprolines." This structural constraint influences the local conformation of the peptide backbone, locking it into a shape that may be more favorable for receptor binding. The substitution at the C-2 position, such as with two diethyl groups, would further rigidify this structure, potentially leading to a highly specific and high-affinity interaction with the target receptor's binding pocket.

Modulation of Intracellular Signaling Pathways at a Molecular Level (e.g., Nrf2 pathway, neuroinflammation markers)

Thiazolidine-4-carboxylic acid derivatives have been shown to modulate intracellular signaling pathways associated with inflammation and oxidative stress. These compounds can influence the expression and activity of key signaling molecules, thereby exerting protective effects against cellular damage.

A primary mechanism involves the downregulation of pro-inflammatory pathways. Studies have shown that thiazolidine-4-carboxylic acid derivatives can reverse the inflammatory cascade by potentially reducing the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling axis. jelsciences.com At the molecular level, this involves inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines and enzymes. jelsciences.com Molecular docking analyses support this, indicating that these derivatives can bind effectively to key proteins in this pathway, including NF-κB, NLRP3 inflammasome, Toll-Like Receptor 4 (TLR4), and Cyclooxygenase-2 (COX-2). zu.ac.ae

The activation of NF-κB is often linked to the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor. jelsciences.com By interfering with this cascade, thiazolidine derivatives help to suppress the downstream inflammatory response.

While direct modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by this compound is not specifically detailed, related thiazolidine compounds are known to function as prodrugs of L-cysteine. nih.gov L-cysteine is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By increasing intracellular cysteine levels, these compounds can boost GSH synthesis, which in turn supports the cellular antioxidant defense system regulated by the Nrf2 pathway. This pathway is critical for protecting cells from oxidative stress, a common trigger for inflammation.

Structural Basis of Interactions with Biological Macromolecules, e.g., as part of peptide mimetics

The structural characteristics of this compound are central to its interaction with biological macromolecules like proteins and peptides. The five-membered thiazolidine ring, particularly when substituted at the C-2 position, serves as a constrained structural analogue of the amino acid proline. researchgate.netuzh.ch This mimicry is the basis for its use in designing peptide mimetics with altered and often enhanced biological properties.

The thiazolidine ring itself adopts a non-planar "twist" conformation. nih.gov The incorporation of two ethyl groups at the C-2 position introduces significant steric bulk and reduces conformational flexibility. This forces the peptide backbone into a specific, predictable orientation, which can be advantageous for several reasons:

Conformational Rigidity: By locking a portion of the peptide into a defined shape, the entropic penalty for binding to a receptor or enzyme active site is reduced, potentially leading to higher binding affinity.

Stabilization: The rigid structure can protect the peptide from proteolytic degradation, thereby increasing its biological half-life.

Receptor Selectivity: The specific conformation induced by the thiazolidine derivative can favor binding to one receptor subtype over another, improving the selectivity of the peptide ligand.

X-ray crystallography and NMR studies on dipeptides containing 2-substituted thiazolidine-4-carboxylic acids have confirmed their role in defining peptide structure. researchgate.netuzh.ch These studies reveal how the thiazolidine moiety influences the geometry of adjacent amide bonds, leading to distinct conformational isomers. The structural rigidity imparted by the 2,2-diethyl substitution makes this compound a powerful tool for designing peptidomimetics with precisely controlled three-dimensional structures tailored for specific interactions with biological macromolecules.

Design and Synthesis of Derivatives and Analogs of 2,2 Diethyl 1,3 Thiazolidine 4 Carboxylic Acid

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Interactions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the thiazolidine-4-carboxylic acid class, SAR studies have provided crucial insights, particularly concerning the substituents at the C-2 position.

Research has shown that 2-substituted thiazolidine-4(R)-carboxylic acids can act as prodrugs of L-cysteine, releasing the amino acid in vivo through non-enzymatic ring opening nih.gov. The nature of the substituent at the C-2 position significantly impacts this activity. A study on the protective effects of these compounds against acetaminophen-induced hepatotoxicity in mice demonstrated that various 2-alkyl substituents conferred potent activity. Notably, the 2-methyl, 2-n-propyl, and 2-n-pentyl derivatives were found to be nearly equipotent, suggesting that small to medium-sized alkyl chains are well-tolerated and effective for this biological outcome nih.gov. In contrast, aryl substituents like phenyl and 4-pyridyl groups at the C-2 position resulted in less protective activity nih.gov.

The stereochemistry at the C-4 position is also critical. Derivatives of L-cysteine possess the (4R) configuration. The enantiomer, 2(RS)-methylthiazolidine-4(S)-carboxylic acid, was found to be completely inactive, highlighting the stereospecificity of the biological interactions involved nih.gov. These findings underscore that both the identity of the C-2 substituent and the stereoconfiguration of the thiazolidine (B150603) ring are key determinants of biological function.

Table 1: SAR of 2-Substituted Thiazolidine-4(R)-carboxylic Acids Against Acetaminophen Hepatotoxicity nih.gov
C-2 SubstituentProtective Effect
MethylPotent
EthylLess Protective
n-PropylPotent
n-PentylPotent
PhenylLess Protective
4-PyridylLess Protective

Introduction of Substituents for Modulation of Electronic and Steric Properties

The introduction of different substituents onto the thiazolidine ring is a primary strategy for modulating its electronic and steric characteristics, thereby influencing its stability, solubility, and reactivity.

Electronic Properties: The electronic nature of substituents, particularly at the C-2 position, can have a profound effect on the molecule's properties. For instance, in studies of 2-aryl thiazolidine-4-carboxylic acids, the presence of electron-donating groups (e.g., -OCH3) on the aromatic ring was found to enhance radical scavenging activity compared to derivatives with electron-withdrawing groups (e.g., -Cl, -F, -NO2) semanticscholar.org. This suggests that modifying the electron density around the thiazolidine core can directly impact its antioxidant potential.

Steric Properties: Steric hindrance plays a significant role in the stability and reactivity of the thiazolidine ring. The parent compound, thiazolidine-4-carboxylic acid, is remarkably stable, but 2-substituted derivatives are often less stable in acidic or basic solutions psu.edu. The presence of bulky substituents on the nitrogen atom (N-3), however, can enhance the ring's stability and prevent the ring-opening that leads to hydrolysis psu.eduresearchgate.net. The gem-diethyl groups at the C-2 position of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid already provide significant steric bulk, which can influence the molecule's shape and interaction with biological targets. Further substitution on the nitrogen or other positions would add another layer of steric complexity.

Synthesis of N-Acylated and Ester Derivatives for Modified Properties

Modification of the secondary amine and carboxylic acid functionalities through acylation and esterification, respectively, generates derivatives with altered properties such as solubility, stability, and bioavailability.

N-Acylation: The secondary amine at the N-3 position is a key site for derivatization. N-acylation is typically achieved by reacting the thiazolidine-4-carboxylic acid with an acylating agent, such as an acid anhydride (B1165640) or acid chloride nanobioletters.comgoogle.com. For example, treatment with acetic anhydride can yield the corresponding N-acetyl derivative nanobioletters.combiosynth.com. This modification converts the secondary amine into an amide, which can prevent the ring from opening and epimerizing at the C-2 position, thus increasing the compound's stability researchgate.net. A process for obtaining mixtures of N-acyl-1,3-thiazolidin-4-carboxylic acids in a single synthesis stage has also been developed, highlighting the utility of these derivatives as prodrugs google.com.

Esterification: The carboxylic acid group can be converted into an ester through processes like the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH) masterorganicchemistry.comchemguide.co.uk. The reaction is an equilibrium process where the alcohol, often used as the solvent, reacts with the protonated carboxylic acid to form a tetrahedral intermediate, which then eliminates water to yield the ester youtube.com. Esterification increases the lipophilicity of the molecule, which can be advantageous for certain applications where enhanced membrane permeability is desired.

Table 2: Synthesis of N-Acylated and Ester Derivatives
Derivative TypeReactionReagentsResulting Functional Group
N-AcylatedN-AcylationAcid Anhydride (e.g., Acetic Anhydride)Amide (N-acetyl)
EsterFischer EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Ester (Ethyl ester)

Exploration of Pseudoproline Analogs and Their Conformational Impact

In peptide chemistry, proline analogs are used to introduce specific conformational constraints into peptide backbones. Thiazolidine-4-carboxylic acids are considered "pseudoprolines" because they can be incorporated into a peptide chain at a cysteine residue, creating a rigid, turn-inducing structure.

The thiazolidine ring restricts the rotation around the N-Cα bond, influencing the local peptide conformation. Studies on related analogs like (2R)-4-thiaproline (Thp) have shown that such modifications can favor a cis-prolyl peptide bond in simple systems, although in more complex polyproline structures, they can also be destabilizing nih.gov.

Thiazolidine-based pseudoprolines derived from cysteine have been shown to be effective tools in solid-phase peptide synthesis. Their incorporation can disrupt the formation of secondary structures like β-sheets, which often cause aggregation and lead to "difficult sequences" during synthesis. Furthermore, the turn-inducing nature of the thiazolidine ring has been found to significantly enhance the efficiency of peptide macrocyclization by pre-organizing the linear peptide into a conformation favorable for ring closure acs.org. While early work suggested these thiazolidine rings were highly stable to the trifluoroacetic acid (TFA) used for cleavage, more recent findings indicate that deprotection can be achieved efficiently, similar to more common oxazolidine-based pseudoprolines acs.org.

The 2,2-diethyl substitution pattern would create a particularly bulky pseudoproline analog. The steric hindrance from the two ethyl groups at the C-2 position would impart a distinct and pronounced conformational bias on a peptide backbone, making it a potentially valuable tool for designing peptides with specific three-dimensional structures.

Future Directions and Advanced Research Frontiers

Development of Novel Stereoselective Synthetic Methodologies for Thiazolidine-4-carboxylic Acids

The synthesis of thiazolidine-4-carboxylic acids typically involves the cyclocondensation reaction between L-cysteine and an aldehyde or ketone. novapublishers.comnih.gov In the case of 2,2-disubstituted derivatives originating from unsymmetrical ketones, a new chiral center is created at the C2 position, resulting in a mixture of diastereomers. ekb.egresearchgate.net A primary future goal is the development of highly stereoselective synthetic methods to control this stereochemistry.

Current methods often result in diastereomeric mixtures that can be difficult to separate. nanobioletters.com Advanced methodologies could involve the use of chiral catalysts, enantiopure starting materials, or enzymatic resolutions to selectively produce a single desired diastereomer. Such control is critical because the biological activity of chiral molecules is often dependent on their specific stereoconfiguration. researchgate.net Research into reaction conditions, such as solvent and temperature, has shown some influence on diastereomeric ratios, but more robust and predictable methods are needed. researchgate.net

Table 1: Potential Stereoselective Synthetic Strategies

Methodology Description Potential Advantages
Chiral Auxiliary Control Attaching a chiral auxiliary to the L-cysteine starting material to direct the incoming ketone from a specific face. High diastereoselectivity; well-established principles.
Organocatalysis Using small chiral organic molecules to catalyze the cyclocondensation reaction stereoselectively. Metal-free conditions; potential for high enantiomeric excess.
Enzymatic Synthesis/Resolution Employing enzymes to either selectively synthesize one diastereomer or to resolve a racemic mixture. High specificity; environmentally benign conditions.

| Substrate-Directed Synthesis | Modifying the ketone substrate to include directing groups that favor the formation of a single diastereomer. | Can be tailored to specific ketone structures. |

Deeper Mechanistic Understanding through Advanced Spectroscopic Probes

A thorough understanding of the structural and conformational dynamics of the 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid ring system is essential. Advanced spectroscopic techniques are pivotal for these investigations. While standard NMR and IR spectroscopy are used for basic characterization, more sophisticated methods can provide deeper insights. mdpi.com

X-ray crystallography, for instance, can determine the precise solid-state conformation and absolute configuration of the stereocenters. mcmaster.ca In solution, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate through-space interactions, revealing the preferred conformations and the orientation of the substituents on the thiazolidine (B150603) ring. researchgate.net Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) could also be employed to study the chiroptical properties and conformational equilibria in solution. These studies are crucial as the three-dimensional structure of the molecule dictates its interaction with biological targets. mcmaster.ca

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Elucidation Related to Thiazolidine-4-carboxylic Acid Interactions

Thiazolidine-4-carboxylic acid and its derivatives are known to participate in various metabolic pathways, often acting as prodrugs of L-cysteine. nih.gov The parent compound can be metabolized by enzymes like proline dehydrogenase. nih.gov To understand the specific biochemical fate and cellular impact of the 2,2-diethyl derivative, a multi-omics approach would be invaluable.

This strategy involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecule's biological interactions. mdpi.com For example, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and small molecule metabolites (metabolomics) could identify the specific enzymes that process the compound and the downstream pathways it affects. This approach can reveal novel biological targets and help elucidate its mechanism of action or potential toxicity, moving beyond the study of single-enzyme interactions. mdpi.com The formation of various thiazolidine-4-carboxylic acids has been identified as a key metabolic pathway for certain endogenous compounds in the brain, highlighting the biological relevance of this scaffold. nih.gov

Computational Design of Novel Analogs with Tailored Reactivity Profiles

In silico or computational chemistry offers a powerful tool for designing novel analogs of this compound with specific, tailored properties. nih.govijrpas.com Molecular docking studies can predict how different analogs might bind to the active sites of specific enzymes, such as urease or tyrosinase, guiding the synthesis of more potent and selective inhibitors. researchgate.netnih.gov

Computational techniques can be used to explore:

Structure-Activity Relationships (SAR): By systematically modifying the substituents on the thiazolidine ring in silico, researchers can build models that predict the biological activity of unsynthesized compounds. researchgate.net

Pharmacokinetic Properties (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with drug-like characteristics for synthesis. nih.govnih.gov

Reactivity and Stability: Quantum mechanical calculations can be used to understand the electronic structure of the molecule, predicting its stability, susceptibility to ring-opening, and general reactivity profile. mdpi.com

This computer-guided approach accelerates the drug discovery process, reduces costs, and allows for the rational design of molecules with optimized functions. mdpi.comijpsr.com

Table 2: Computational Approaches for Analog Design

Technique Application Objective
Molecular Docking Predict binding mode and affinity of analogs to a protein target. Identify potent inhibitors or agonists; explain SAR. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develop statistical models relating chemical structure to biological activity. Predict activity of novel compounds; guide lead optimization. researchgate.net
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the molecule and its complex with a target. Assess binding stability and conformational changes. nih.gov

| ADMET Prediction | Use algorithms to forecast pharmacokinetic and toxicity profiles. | Prioritize compounds with favorable drug-like properties. nih.gov |

Exploration of Supramolecular Chemistry Involving the Compound and Its Derivatives

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. mdpi.com As a derivative of the amino acid L-cysteine, this compound possesses functional groups (a carboxylic acid and a secondary amine) capable of forming strong hydrogen bonds. researchgate.net

Future research could explore how this compound and its derivatives self-assemble in solution and in the solid state. The interplay of hydrogen bonding, hydrophobic interactions from the diethyl groups, and other non-covalent forces could lead to the formation of well-defined supramolecular structures like fibers, gels, or crystalline networks. researchgate.netresearchgate.net Understanding and controlling this self-assembly process could lead to the development of novel biomaterials, such as hydrogels for drug delivery or scaffolds for tissue engineering. The incorporation of thiazolidine derivatives into peptides and other polymers has already been shown to influence their aggregation behavior and lead to functional materials. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 2-aryl-substituted thiazolidine-4-carboxylic acid derivatives, and how can reaction conditions be optimized?

A generalized synthetic approach involves coupling Boc-protected carboxylic acids with amines using EDCI and HOBt in CH₂Cl₂, followed by Boc deprotection with TFA. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields derivatives like (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (76.1% yield) . Key optimization parameters include reaction time (6–15 hours), solvent choice, and stoichiometric ratios of coupling reagents.

Q. How is the antimicrobial activity of thiazolidine-4-carboxylic acid derivatives evaluated in preliminary screens?

Antibacterial activity is typically assessed using disc diffusion or broth microdilution assays against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., P. aeruginosa) strains. For example, 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (compound 10) demonstrated zones of inhibition comparable to ciprofloxacin (Table 1, 2) . Minimum inhibitory concentration (MIC) values are determined using serial dilutions in Mueller-Hinton agar.

Q. What spectroscopic and chromatographic methods are used to characterize thiazolidine-4-carboxylic acid derivatives?

  • FT-IR : Identifies functional groups, such as N–H stretching (1571–1580 cm⁻¹) in 2-aryl-substituted derivatives .
  • ¹H NMR : Confirms stereochemistry and substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks for derivatives like 3aa at m/z 465.2) .

Advanced Research Questions

Q. How do substituent electronic and steric effects influence antimicrobial activity in thiazolidine-4-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro) enhance activity. For instance, 2-(4-nitrophenyl)- derivatives (p-NO₂) show superior inhibition against MRSA compared to meta- or ortho-substituted analogs (activity trend: p-NO₂ > m-NO₂ > o-NO₂) . Steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce membrane penetration, as seen in lower MIC values for compact analogs .

Q. What computational strategies are employed to predict the bioactivity and stability of thiazolidine-4-carboxylic acid derivatives?

Density Functional Theory (DFT) calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking simulations against bacterial targets (e.g., penicillin-binding proteins) identify key binding interactions. For example, nitro groups enhance electrostatic interactions with MRSA enzymes .

Q. How can researchers resolve contradictions in biological data across studies?

Discrepancies in MIC values or zone-of-inhibition measurements may arise from variations in:

  • Bacterial strain susceptibility (e.g., ATCC vs. clinical isolates).
  • Experimental protocols (e.g., agar composition, incubation time).
  • Compound purity (e.g., residual solvents affecting bioactivity).
    Cross-validation using standardized CLSI guidelines and orthogonal assays (e.g., time-kill curves) is critical .

Q. What are the challenges in designing in vivo pharmacological studies for thiazolidine-4-carboxylic acid derivatives?

Key considerations include:

  • Dose selection : Derived from in vitro IC₅₀ values, adjusted for bioavailability.
  • Animal models : Rats grouped by weight (n = 16/group) to assess toxicity and efficacy .
  • Metabolic stability : Thiazolidine ring hydrolysis in vivo may require prodrug strategies .
    Note: Retracted studies (e.g., ) highlight the need for rigorous reproducibility checks.

Q. How does the thiazolidine ring’s stability impact experimental outcomes under varying pH and temperature conditions?

The ring is prone to hydrolysis in acidic environments (pH < 4) or at elevated temperatures (>40°C). Stability assays using HPLC or TLC monitor degradation products (e.g., open-chain thiols). Protective strategies include N-acylation or formulation in buffered solutions (pH 6–8) .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.